Cas no 2227863-05-8 ((2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane)

(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane
- EN300-1766675
- 2227863-05-8
-
- Inchi: 1S/C10H12OS/c1-2-4-10-7(3-1)8(6-12-10)9-5-11-9/h6,9H,1-5H2/t9-/m0/s1
- InChI Key: DMFXACFTMRSDOA-VIFPVBQESA-N
- SMILES: S1C=C(C2=C1CCCC2)[C@@H]1CO1
Computed Properties
- Exact Mass: 180.06088618g/mol
- Monoisotopic Mass: 180.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 40.8Ų
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766675-0.5g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1766675-5.0g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1766675-2.5g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1766675-10.0g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1766675-1g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1766675-0.1g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1766675-1.0g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1766675-0.25g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1766675-0.05g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1766675-10g |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane |
2227863-05-8 | 10g |
$7004.0 | 2023-09-20 |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane
Comprehensive Overview of (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane (CAS No. 2227863-05-8)
The compound (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane, identified by its CAS number 2227863-05-8, is a chiral epoxide derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the tetrahydrobenzothiophene core and the oxirane ring, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific reactivity and applications in asymmetric synthesis.
In recent years, the demand for chiral building blocks like (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane has surged, driven by advancements in drug discovery and green chemistry. The compound's ability to serve as a precursor for enantioselective catalysts and pharmaceutical intermediates aligns with the industry's focus on sustainable and efficient synthetic routes. Its CAS number 2227863-05-8 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial settings.
One of the key advantages of (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane is its compatibility with modern catalytic methods, such as organocatalysis and transition metal-catalyzed reactions. These methods are pivotal for developing cost-effective and environmentally friendly processes. The compound's oxirane functionality also enables ring-opening reactions, a hotspot in medicinal chemistry for designing novel therapeutics.
From a structural perspective, the tetrahydrobenzothiophene moiety in CAS 2227863-05-8 contributes to enhanced lipophilicity and metabolic stability, traits highly sought after in drug candidates. This aligns with current trends in personalized medicine, where researchers prioritize compounds with optimized pharmacokinetic profiles. The compound's chirality further underscores its utility in developing stereoselective drugs, a major focus area for addressing drug resistance and improving therapeutic efficacy.
In the context of agrochemical innovation, (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane has shown promise as a scaffold for designing next-generation pesticides. Its structural versatility allows for modifications that enhance target specificity while minimizing ecological impact—a critical consideration in sustainable agriculture. The CAS number 2227863-05-8 is often referenced in patents related to crop protection, highlighting its commercial potential.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane, ensuring high purity and reproducibility. These methods are essential for meeting regulatory standards in pharmaceutical manufacturing and material science. The compound's stability under various conditions further supports its integration into large-scale production workflows.
As the scientific community explores AI-driven drug design and computational chemistry, compounds like (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane are gaining attention for their predictable reactivity patterns. Machine learning models trained on chiral epoxides can accelerate the discovery of new applications for this molecule. Its CAS number 2227863-05-8 is increasingly indexed in cheminformatics databases, facilitating data-driven research.
In summary, (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxirane (CAS 2227863-05-8) represents a versatile and scientifically significant compound with broad applicability. Its role in advancing asymmetric synthesis, drug development, and sustainable chemistry positions it as a key player in modern research. Continued exploration of its properties and derivatives is expected to yield groundbreaking innovations across multiple disciplines.
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